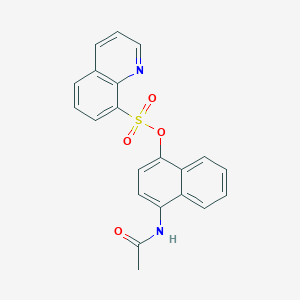
N-(3-methoxypropyl)quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)quinoline-8-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative of quinoline, which is a heterocyclic compound that possesses various biological activities.
Mécanisme D'action
The mechanism of action of N-(3-methoxypropyl)quinoline-8-sulfonamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting certain enzymes or proteins in the body. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition leads to a decrease in inflammation and cancer cell invasion.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)quinoline-8-sulfonamide has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to possess anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, it has been shown to possess anti-microbial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-methoxypropyl)quinoline-8-sulfonamide in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to prepare solutions for experiments.
Orientations Futures
There are several future directions for the study of N-(3-methoxypropyl)quinoline-8-sulfonamide. One area of interest is its potential use as an imaging agent in cancer diagnosis. Another area of research is the development of new derivatives of this compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-methoxypropyl)quinoline-8-sulfonamide involves the reaction of 8-aminoquinoline with 3-methoxypropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-(3-methoxypropyl)quinoline-8-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been investigated for its potential use as an imaging agent in cancer diagnosis.
Propriétés
Formule moléculaire |
C13H16N2O3S |
|---|---|
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
N-(3-methoxypropyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C13H16N2O3S/c1-18-10-4-9-15-19(16,17)12-7-2-5-11-6-3-8-14-13(11)12/h2-3,5-8,15H,4,9-10H2,1H3 |
Clé InChI |
HCWCVXOPOSOVOT-UHFFFAOYSA-N |
SMILES |
COCCCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
SMILES canonique |
COCCCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)


![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)
![N-[3-(diethylamino)propyl]-8-quinolinesulfonamide](/img/structure/B276992.png)
![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)
![N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276998.png)
![2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B276999.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277000.png)
![4-(Acetylamino)-1-naphthyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277002.png)
![N-[3-(diethylamino)propyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277004.png)
![N-{2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B277005.png)